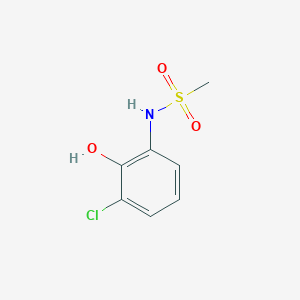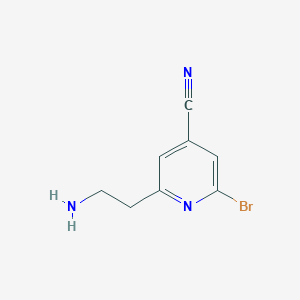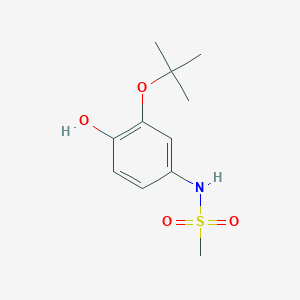
N-(3-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C11H17NO4S It is characterized by the presence of a tert-butoxy group, a hydroxyphenyl group, and a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-tert-butoxy-4-hydroxybenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form various derivatives depending on the reducing agents used.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced hydroxyphenyl derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the methanesulfonamide group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- N-(3-Tert-butoxy-5-hydroxyphenyl)methanesulfonamide
- N-(3-Tert-butoxy-4-hydroxybenzyl)methanesulfonamide
Comparison: N-(3-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide is unique due to the specific positioning of the tert-butoxy and hydroxy groups on the phenyl ring. This structural arrangement can influence its reactivity and interactions compared to similar compounds. For instance, the position of the hydroxy group can affect the compound’s ability to form hydrogen bonds and its overall stability.
特性
分子式 |
C11H17NO4S |
|---|---|
分子量 |
259.32 g/mol |
IUPAC名 |
N-[4-hydroxy-3-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H17NO4S/c1-11(2,3)16-10-7-8(5-6-9(10)13)12-17(4,14)15/h5-7,12-13H,1-4H3 |
InChIキー |
HEYXYGVIVIKZAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=CC(=C1)NS(=O)(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


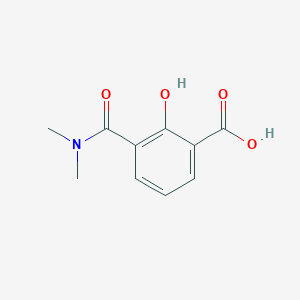
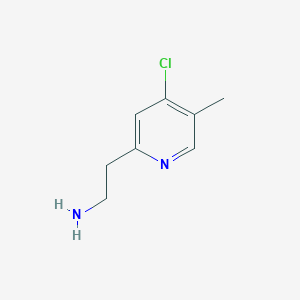
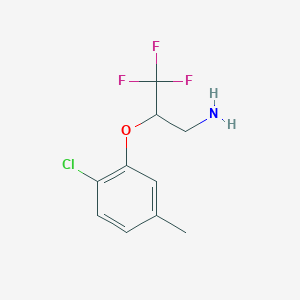
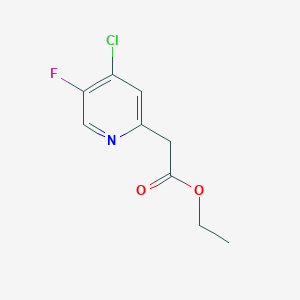
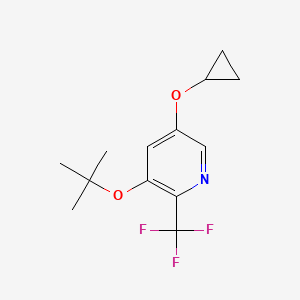
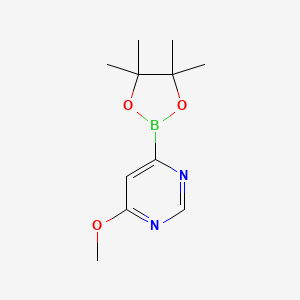

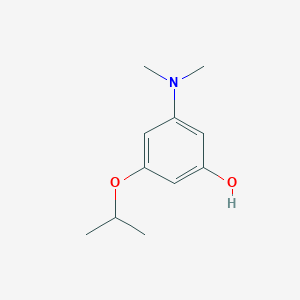
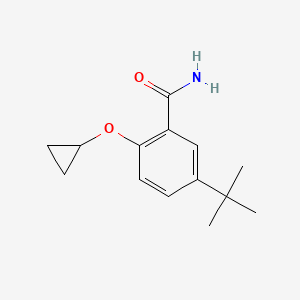
![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
